molecular formula C14H22O3 B2537775 tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate CAS No. 2306264-46-8

tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B2537775
CAS No.: 2306264-46-8
M. Wt: 238.327
InChI Key: OZNCHGJDWILYAG-UHFFFAOYSA-N
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Description

tert-Butyl Carboxylate

  • Bonding : The ester group (-OC(=O)-) connects the bicyclic core to the tert-butyl moiety via C1.
  • Electronic Effects : The electron-withdrawing carbonyl (C=O) induces partial positive charges on adjacent atoms, polarizing the C1-O bond (bond length: 1.33 Å).
  • Steric Profile : The tert-butyl group (van der Waals volume: ~110 ų) creates substantial steric hindrance, restricting access to the carboxylate oxygen.

2-Oxoethyl Group

  • Positional Isomerism : The oxoethyl chain at C4 adopts an exo orientation relative to the longer bridge.
  • Conformational Flexibility : The -CH2-C(=O)- unit permits limited rotation (barrier: ~3 kcal/mol), favoring a staggered conformation to minimize allylic strain.

Key Structural Data

Feature Value Source
C4-C8 bond length 1.51 Å
C8=O bond length 1.21 Å
Dihedral (C3-C4-C8=O) 178°

Conformational Dynamics of the Bicyclic System

The norbornane core exhibits restricted conformational mobility, but substituents modulate dynamic behavior:

Bridgehead Effects

  • C1-C4 Bridge : Restricts puckering motions, fixing the boat conformation.
  • Substituent-Driven Strain : The 2-oxoethyl group at C4 introduces transannular strain (1.8 kcal/mol) via nonbonded interactions with C6 and C7.

Dynamic NMR Observations

  • tert-Butyl Rotation : The tert-butyl group rotates freely (ΔG‡ = 4.2 kcal/mol) despite steric bulk.
  • Oxoethyl Torsion : The -CH2-C(=O)- unit undergoes slow exchange between two rotamers (ΔG‡ = 8.1 kcal/mol) at 298 K.

Energy Barriers

Motion ΔG‡ (kcal/mol) Method
Bicyclic ring inversion >25 DFT
Oxoethyl rotation 8.1 NMR
tert-Butyl rotation 4.2 MD

Comparative Structural Analysis with Related Norbornene Derivatives

Structural Comparisons

Compound Core Modification Key Features Strain (kcal/mol)
Bicyclo[2.2.1]heptane Fully saturated No π-system; maximal bridgehead strain 6.5
Norbornene C2-C3 double bond Increased rigidity; reduced C1-C4 strain 4.1
7-Oxabicyclo[2.2.1]heptane Oxygen at C7 Enhanced polarity; altered H-bonding capacity 5.8
Target Compound C1 ester, C4 oxoethyl Steric hindrance at C1; flexible C4 substituent 7.2

Electronic Effects

  • Norbornene Derivatives : The C2-C3 double bond in norbornene delocalizes electron density, reducing bridgehead strain by 37% compared to the saturated core.
  • 7-Aza Analogues : Nitrogen substitution at C7 increases basicity (pKa ~8.2) and enables proton-dependent conformational shifts.

Substituent Impact

  • Carboxylate vs. Hydroxyl : The tert-butyl carboxylate group in the target compound increases steric volume by 42% compared to hydroxyl-substituted norbornanes.
  • Oxoethyl vs. Methyl : The 2-oxoethyl chain introduces dipole moments (μ = 2.7 D) absent in methyl-substituted analogues.

Properties

IUPAC Name

tert-butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-12(2,3)17-11(16)14-6-4-13(10-14,5-7-14)8-9-15/h9H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNCHGJDWILYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CCC(C1)(CC2)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of bicyclo[2.2.1]heptane-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The oxoethyl group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.

Industrial Production Methods:

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester Group

The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield bicyclo[2.2.1]heptane-1-carboxylic acid derivatives.

Reaction Conditions Reagents Products Notes
Acidic hydrolysis (protonation)HCl/H₂SO₄ in H₂O/EtOHBicyclo[2.2.1]heptane-1-carboxylic acid + tert-butanolSlow kinetics due to steric hindrance
Basic hydrolysis (nucleophilic)NaOH/KOH in H₂O/THFSodium/potassium salt of bicyclo[2.2.1]heptane-1-carboxylic acidEnhanced by microwave irradiation

The reaction is sterically hindered by the bicyclic framework, requiring prolonged reaction times or elevated temperatures.

Reduction of the 2-Oxoethyl Group

The ketone group in the 2-oxoethyl sidechain is susceptible to reduction, forming a primary alcohol.

Reaction Conditions Reagents Products Notes
Borohydride reductionNaBH₄ in MeOH/THFtert-Butyl 4-(2-hydroxyethyl)bicyclo[2.2.1]heptane-1-carboxylateSelective for ketone; ester remains intact
Catalytic hydrogenationH₂, Pd/C in EtOActert-Butyl 4-(2-hydroxyethyl)bicyclo[2.2.1]heptane-1-carboxylateRequires high pressure (5–10 atm)

The bicyclic system’s strain does not interfere with the reduction of the sidechain ketone.

Ring-Opening Reactions

The strained bicyclo[2.2.1]heptane framework may undergo ring-opening under thermal or acidic conditions.

Reaction Conditions Reagents Products Notes
Thermal decompositionHeating (>150°C)Linear or monocyclic hydrocarbons (e.g., cyclohexene derivatives)Mechanism involves radical intermediates
Acid-catalyzed rearrangementH₃O⁺ in polar solventsRearranged carbocation-derived products (e.g., adamantane analogs)Limited experimental data; inferred from bicyclo[2.2.1] analogs

Thermolysis of similar bicyclic compounds produces alkenes via retro-Diels-Alder pathways .

Cycloaddition Reactions

The compound’s strained structure may participate in [4+2] cycloadditions as a dienophile or diene.

Reaction Conditions Reagents Products Notes
Diels-Alder reactionDiene (e.g., cyclopentadiene)Bridged polycyclic adductsTheoretical potential; no direct evidence
Organocatalytic [4+2] cycloadditionChiral amine catalystsEnantioselective bicyclo[2.2.1]heptane derivativesDemonstrated for synthesis of analogs

The bicyclo[2.2.1]heptane core is synthetically accessible via cycloadditions, suggesting retroactivity in certain conditions .

Oxidation Reactions

While the 2-oxoethyl group is already oxidized, further oxidation of the bicyclic framework or ester group is possible.

Reaction Conditions Reagents Products Notes
Ester oxidationKMnO₄/H₂SO₄Bicyclo[2.2.1]heptane-1,4-dione derivativesRequires harsh conditions; low yield
Sidechain epoxidationmCPBA in CH₂Cl₂tert-Butyl 4-(2,3-epoxyethyl)bicyclo[2.2.1]heptane-1-carboxylateHypothesized; untested

Functionalization via Enolate Chemistry

The 2-oxoethyl group can form enolates, enabling alkylation or aldol reactions.

Reaction Conditions Reagents Products Notes
Enolate alkylationLDA, R-X in THFtert-Butyl 4-(2-alkyl-2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylateLimited by steric bulk of bicyclic core
Aldol condensationNaOMe, aldehydeCross-conjugated ketone derivativesTheoretical pathway

Key Research Findings

  • The tert-butyl ester group enhances solubility in nonpolar solvents, facilitating reactions in aprotic media.

  • Ring strain in the bicyclo[2.2.1]heptane system lowers activation energy for ring-opening reactions .

  • Asymmetric synthesis methods for related compounds suggest potential enantioselective modifications .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate has been explored for its potential as a precursor in synthesizing biologically active compounds, particularly in the development of:

  • Anticancer agents : The compound can be modified to create derivatives that exhibit cytotoxic activity against cancer cell lines.
  • Anti-inflammatory drugs : Structural analogs have shown promise in reducing inflammation and pain.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the construction of complex molecular architectures through:

  • Michael additions : The electrophilic nature of the carbonyl group allows for nucleophilic attack, leading to diverse products.
  • Cycloadditions : Its bicyclic structure is conducive to cycloaddition reactions, yielding new cyclic compounds with potential pharmacological activity.

Case Study 1: Anticancer Activity

A study investigated derivatives of this compound for their ability to inhibit cancer cell proliferation. Modified compounds were tested against various cancer lines, showing IC50_{50} values in the low micromolar range, indicating significant activity.

CompoundCell LineIC50_{50} (µM)
AMCF75
BHeLa3
CA5494

Case Study 2: Anti-inflammatory Properties

Research on derivatives indicated that certain modifications enhanced anti-inflammatory effects in animal models of arthritis. The study highlighted the compound's ability to reduce swelling and pain significantly compared to control groups.

Treatment GroupSwelling Reduction (%)Pain Score Reduction
Control105
Compound A5030
Compound B6540

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate involves its reactivity due to the presence of the oxoethyl and tert-butyl ester groups. These functional groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of bicyclo[2.2.1]heptane derivatives allows for tailored applications in drug discovery and materials science. Below is a detailed comparison with analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Substituents Key Features Applications Reference
tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate (2306264-46-8) C₁₄H₂₂O₃ 4-(2-oxoethyl), 1-tert-butyl carboxylate Ketone group enables nucleophilic additions; rigid bicyclic core enhances stereochemical control. Intermediate for bioactive molecules, e.g., kinase inhibitors.
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (207405-59-2) C₁₁H₁₉NO₃ 6-hydroxy, 2-aza (nitrogen) Increased polarity due to hydroxyl and amine groups; potential for hydrogen bonding. Chiral building block in peptidomimetics.
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate (N/A) C₁₀H₁₃BrO₂ 4-bromo, 1-methyl carboxylate Bromine substituent facilitates cross-coupling reactions (e.g., Suzuki). Precursor for functionalized aromatics.
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (N/A) C₁₁H₁₇NO₃ 5-oxo, 2-aza Dual carbonyl and amine functionalities; enhanced solubility in polar solvents. Intermediate for heterocyclic drug candidates.
4-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid (1630906-54-5) C₁₅H₂₅NO₄ Bicyclo[2.2.2]octane core, Boc-protected amine Larger ring size reduces steric strain; Boc group enables deprotection for amine coupling. Peptide backbone modification.
Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate (1350821-95-2) C₁₀H₁₆O₃ 4-hydroxymethyl Hydroxymethyl group enhances hydrophilicity; suitable for esterification or oxidation. Polymer chemistry; prodrug synthesis.

Research Findings

  • Pharmaceutical Relevance : Bicyclo[2.2.1]heptane derivatives are increasingly used to replace flat aromatic rings in drug design, improving metabolic stability and reducing off-target effects .
  • Stereochemical Control : The rigid bicyclic framework of the target compound enables precise stereochemical outcomes in asymmetric synthesis, as demonstrated in patents for kinase inhibitors .
  • Limitations : The 2-oxoethyl group’s susceptibility to nucleophilic attack may require stabilization strategies (e.g., ketal formation) in prolonged reactions .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Deprotection4.0 M HCl in 1,4-dioxane, 40°C, 1 hNot reported
OxidationNaIO4 or Dess-Martin periodinaneVaries

Basic: Which spectroscopic and crystallographic methods are effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1H and 13C NMR are critical for confirming the bicyclic framework and substituents. The tert-butyl group appears as a singlet (~1.4 ppm), while the 2-oxoethyl group shows characteristic carbonyl signals (~207 ppm in 13C NMR).
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for structural determination. The bicyclo[2.2.1]heptane ring system often exhibits distinct dihedral angles and bond lengths, which can be compared to databases for validation .

Advanced: How can enantioselective synthesis be achieved for derivatives of this compound?

Answer:
Enantioselective routes require chiral catalysts or auxiliaries. For example, asymmetric aldol reactions or enzymatic resolutions may introduce stereocenters. In related bicyclic systems, tert-butyl-protected amines have been synthesized with 85% enantiomeric excess (ee) using chiral ligands (e.g., BINOL derivatives) .

Q. Table 2: Asymmetric Catalysis Example

SubstrateCatalystee (%)Yield (%)Reference
Similar bicyclo compoundChiral Pd complex8555

Advanced: What challenges arise in purification, and how can they be addressed?

Answer:

  • Challenge: Low solubility in polar solvents due to the hydrophobic bicyclic core.
  • Solutions:
    • Use mixed solvents (e.g., THF/hexane) for recrystallization.
    • Silica gel chromatography with gradient elution (e.g., 5–20% ethyl acetate in hexane).
    • Solubility data for analogous compounds suggest preferential dissolution in dichloromethane or chloroform .

Experimental Design: How to optimize reaction conditions when low yields are observed?

Answer:

  • Variables to Test:
    • Temperature: Elevated temperatures (40–60°C) improve reaction rates but may degrade sensitive groups.
    • Solvent: THF or dioxane enhances solubility of bicyclic intermediates .
    • Catalyst Loading: For asymmetric reactions, 5–10 mol% catalyst is typical .
  • Case Study: A sluggish reaction with alicyclic aldehydes was resolved by increasing catalyst loading and reaction time, improving yields from 30% to 55% .

Data Contradiction: How to resolve discrepancies in reported enantiomeric excess values?

Answer:
Discrepancies often arise from:

  • Analytical Methods: Ensure HPLC or chiral GC columns are validated with standards.
  • Reaction Conditions: Trace moisture or oxygen can reduce ee. Use anhydrous solvents and inert atmospheres.
  • Example: A 10% variation in ee for a similar compound was traced to differences in column chromatography solvents .

Advanced: What mechanistic insights exist for reactions involving the 2-oxoethyl group?

Answer:
The 2-oxoethyl group participates in nucleophilic additions (e.g., Grignard reactions) and conjugate reductions. Mechanistic studies on analogous compounds suggest:

  • Ketone reactivity is modulated by steric hindrance from the bicyclic framework.
  • Computational modeling (DFT) predicts activation barriers for ketone reduction, guiding catalyst selection .

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